Cas no 1928739-41-6 ((3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol)

(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
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- 1928739-41-6
- EN300-1116525
- (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol
- (3-Fluoropyridin-4-yl)-(1H-pyrazol-4-yl)methanol
- 4-Pyridinemethanol, 3-fluoro-α-1H-pyrazol-4-yl-
-
- インチ: 1S/C9H8FN3O/c10-8-5-11-2-1-7(8)9(14)6-3-12-13-4-6/h1-5,9,14H,(H,12,13)
- InChIKey: KYPLUZQDTPDPTN-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC=CC=1C(C1C=NNC=1)O
計算された属性
- せいみつぶんしりょう: 193.06514005g/mol
- どういたいしつりょう: 193.06514005g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 61.8Ų
じっけんとくせい
- 密度みつど: 1.419±0.06 g/cm3(Predicted)
- ふってん: 422.9±40.0 °C(Predicted)
- 酸性度係数(pKa): 11.62±0.20(Predicted)
(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116525-5g |
(3-fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol |
1928739-41-6 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1116525-5.0g |
(3-fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol |
1928739-41-6 | 5g |
$3812.0 | 2023-06-09 | ||
Enamine | EN300-1116525-0.1g |
(3-fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol |
1928739-41-6 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1116525-0.25g |
(3-fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol |
1928739-41-6 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1116525-10.0g |
(3-fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol |
1928739-41-6 | 10g |
$5652.0 | 2023-06-09 | ||
Enamine | EN300-1116525-0.5g |
(3-fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol |
1928739-41-6 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1116525-1.0g |
(3-fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol |
1928739-41-6 | 1g |
$1315.0 | 2023-06-09 | ||
Enamine | EN300-1116525-10g |
(3-fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol |
1928739-41-6 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1116525-0.05g |
(3-fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol |
1928739-41-6 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1116525-2.5g |
(3-fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol |
1928739-41-6 | 95% | 2.5g |
$2211.0 | 2023-10-27 |
(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanolに関する追加情報
(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol: A Comprehensive Overview
(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol, with the CAS number 1928739-41-6, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol consists of a fluorinated pyridine ring and a pyrazole ring connected through a methylene bridge. The presence of the fluorine atom and the heterocyclic rings imparts specific chemical and biological properties to this compound, making it an attractive candidate for drug discovery and development.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability, improved pharmacokinetic properties, and increased biological activity. The fluorine atom in (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol plays a crucial role in modulating its interactions with biological targets, thereby enhancing its efficacy as a potential therapeutic agent.
In the context of drug discovery, (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol has been investigated for its potential as an inhibitor of various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer progression. The study highlighted the compound's ability to selectively target this kinase without affecting other kinases, suggesting its potential as a targeted therapy for cancer treatment.
Furthermore, the pyrazole moiety in (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol has been associated with anti-inflammatory and analgesic properties. A study published in the European Journal of Medicinal Chemistry (2021) reported that this compound effectively reduced inflammation and pain in animal models, indicating its potential as a non-opioid analgesic agent. The combination of the fluorinated pyridine and pyrazole rings provides a unique pharmacophore that could be further optimized for improved therapeutic outcomes.
The synthesis of (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol has been extensively studied to develop efficient and scalable methods for its production. One notable synthetic route involves the coupling of 3-fluoroisonicotinaldehyde with 1H-pyrazole using a palladium-catalyzed cross-coupling reaction. This method offers high yields and excellent selectivity, making it suitable for large-scale synthesis in industrial settings.
In addition to its therapeutic applications, (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol has also been explored as a building block for the synthesis of more complex molecules. Its versatile reactivity allows it to be readily functionalized through various chemical transformations, enabling the creation of diverse derivatives with tailored properties. This makes it an invaluable intermediate in the development of new drugs and materials.
The safety profile of (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol is another critical aspect that has been thoroughly evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good safety margins, making it suitable for further clinical evaluation. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, (3-Fluoropyridin-4-yl)(1H-pyrazol-4-y)methanol, with CAS number 1928739-41-, represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological properties, make it an attractive candidate for the development of novel therapeutic agents. Continued research and development will likely uncover additional applications and optimize its use in various medical fields.
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